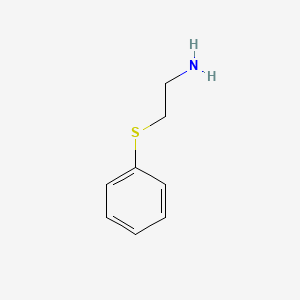

2-(Phenylthio)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203124. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKQRASXZMLQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173968 | |

| Record name | Phenyl-2-aminoethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2014-75-7 | |

| Record name | Phenyl-2-aminoethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002014757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2014-75-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2014-75-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl-2-aminoethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-aminoethyl)sulfanyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL-2-AMINOETHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0SD0G9QMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Phenylthio)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Phenylthio)ethanamine, a molecule of interest in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines a common synthesis protocol, and explores its potential biological activities, with a focus on its interaction with neurotransmitter systems and its antimicrobial properties. Detailed experimental methodologies for relevant assays are provided to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as 2-phenylsulfanylethanamine, is an organic compound featuring a phenylthio group linked to an ethanamine moiety[1]. Its chemical structure combines an aromatic ring with a primary amine, conferring both hydrophobic and hydrophilic characteristics to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2014-75-7 | [1][2][3] |

| Molecular Formula | C₈H₁₁NS | [1] |

| Molecular Weight | 153.25 g/mol | [1] |

| IUPAC Name | 2-phenylsulfanylethanamine | [1][3] |

| Synonyms | PAES, phenyl-2-aminoethyl sulfide, phenylthioethylamine | [1] |

| Appearance | Off-white to slightly yellowish solid | [1] |

| Melting Point | ~43.52 °C | [1] |

| Boiling Point | 234-257 °C | [1] |

| Density | ~1.05 g/cm³ | [4] |

| Water Solubility | 4819 - 8187 mg/L (estimated) | [1][4] |

| Solubility in Organic Solvents | Soluble in ethanol and methanol; slightly soluble in acetone and DMSO. | [1] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through the nucleophilic substitution reaction between thiophenol and a haloethylamine derivative, such as 2-bromoethylamine hydrobromide.

Experimental Protocol: Nucleophilic Substitution

Materials:

-

Thiophenol

-

2-Bromoethylamine hydrobromide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (2 equivalents) in ethanol with stirring.

-

To this solution, add thiophenol (1 equivalent) dropwise at room temperature.

-

Add 2-bromoethylamine hydrobromide (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

For purification, the crude product can be distilled under reduced pressure or purified by column chromatography on silica gel.

-

To obtain the hydrochloride salt for better stability and handling, dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the precipitate and dry under vacuum.

Biological Activity and Potential Applications

This compound is being investigated for its potential pharmacological activities, primarily focusing on its ability to modulate neurotransmitter systems and its antimicrobial properties.

Neurotransmitter Modulation

Compounds with a phenethylamine backbone are known to interact with various components of the central nervous system. It is suggested that this compound may act as a modulator of dopamine and serotonin pathways. This activity could be due to its interaction with neurotransmitter transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

To quantitatively assess the interaction of this compound with dopamine and serotonin transporters, a neurotransmitter transporter uptake assay can be employed. This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the target transporter.

Materials:

-

HEK-293 cells stably expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

-

Culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) or a fluorescent substrate.

-

This compound test solutions at various concentrations.

-

Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT).

-

Scintillation cocktail and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader.

Procedure:

-

Cell Culture: Culture the hDAT or hSERT expressing HEK-293 cells in appropriate culture medium until they reach about 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, wash the cells with assay buffer.

-

Compound Incubation: Add varying concentrations of this compound or reference inhibitors to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

-

Substrate Addition: Add the radiolabeled or fluorescent substrate to all wells and incubate for a specific duration (e.g., 10-15 minutes) at room temperature.

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Quantification:

-

For radiolabeled assays: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

For fluorescent assays: Measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis: Determine the IC₅₀ value for this compound by plotting the percent inhibition of substrate uptake against the logarithm of the compound concentration.

Antimicrobial Properties

Derivatives of phenylthio compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties. Further investigation is warranted to determine its spectrum of activity against various bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.

Materials:

-

Pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

This compound stock solution.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth medium, adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial twofold dilutions of this compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

This compound is a versatile molecule with potential applications in drug development, particularly in the area of neuroscience and infectious diseases. This technical guide provides a foundational understanding of its properties and methodologies for its synthesis and biological evaluation. Further research is encouraged to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Phenylthio)ethanamine from Thiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Phenylthio)ethanamine, a valuable building block in medicinal chemistry and organic synthesis, starting from thiophenol. This document details the most common and effective synthetic methodologies, complete with experimental protocols and characterization data.

Introduction

This compound is an organic compound featuring a phenylthio group linked to an ethanamine backbone.[1] Its unique structural combination of a flexible aminoethyl chain and a lipophilic phenylthio moiety makes it a versatile intermediate in the development of various biologically active molecules. The presence of the primary amine allows for a wide range of chemical modifications, while the thioether linkage offers sites for further functionalization, such as oxidation to sulfoxides or sulfones.[1]

This guide focuses on the practical synthesis of this compound from readily available thiophenol, providing detailed experimental procedures and the expected analytical data for the final product.

Synthetic Pathways

The most direct and widely employed method for the synthesis of this compound from thiophenol is through nucleophilic substitution. This involves the reaction of a thiophenolate anion with a 2-haloethylamine salt.

graph Synthesis_Pathway {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [color="#4285F4", penwidth=2];

Thiophenol [label="Thiophenol"];

Base [label="Base (e.g., NaOH, NaOEt)", shape=ellipse, fillcolor="#FFFFFF", style=filled];

Thiophenolate [label="Sodium Thiophenolate"];

Haloethylamine [label="2-Haloethylamine\n(e.g., 2-Bromoethylamine\nhydrobromide)"];

Product [label="this compound"];

Byproduct [label="NaX + H₂O", shape=ellipse, fillcolor="#FFFFFF", style=filled];

Thiophenol -> Thiophenolate [label="+", headport="w", tailport="e"];

Base -> Thiophenolate [label="", headport="n", tailport="s"];

Thiophenolate -> Product [label="+", headport="w", tailport="e"];

Haloethylamine -> Product [label="", headport="n", tailport="s"];

Product -> Byproduct [label="→", style=invis];

{rank=same; Thiophenol; Base;}

{rank=same; Thiophenolate; Haloethylamine;}

{rank=same; Product;}

}

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound from thiophenol. The nucleophilic substitution pathway using 2-bromoethylamine hydrobromide offers good yields and a straightforward experimental procedure. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. This versatile molecule can be a key starting material for further elaboration in various research and development endeavors, particularly in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Basic Synthesis of 2-(Phenylthio)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthesis, purification, and characterization of 2-(Phenylthio)ethanamine. The document details the most prevalent synthetic methodology, offering a protocol grounded in established chemical principles. Furthermore, it presents a summary of the spectroscopic data essential for the structural elucidation and quality control of the final product.

Core Synthesis Methodology: Nucleophilic Substitution

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between thiophenol and a 2-haloethylamine, typically 2-chloroethylamine hydrochloride, under basic conditions.[1] This reaction proceeds via a classic SN2 mechanism, where the thiophenolate anion, a potent nucleophile, displaces the halide leaving group.

The overall transformation is depicted below:

Reaction: Thiophenol + 2-Chloroethylamine hydrochloride → this compound

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Thiophenol

-

2-Chloroethylamine hydrochloride

-

Sodium ethoxide (or another suitable base, e.g., NaOH, KOH)

-

Ethanol (or another suitable polar aprotic solvent, e.g., DMF, THF)[1]

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Base and Thiophenolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add thiophenol (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodium thiophenolate salt.

-

Nucleophilic Substitution: Add a solution of 2-chloroethylamine hydrochloride (1.0 equivalent) in ethanol to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute aqueous solution of hydrochloric acid and then make it basic with a sodium hydroxide solution. Extract the aqueous layer with ethyl acetate. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by one of the following methods to achieve the desired level of purity.

| Purification Method | Purity Achieved | Recovery Yield | Scale |

| Column Chromatography | 95-99% | - | Laboratory/Pilot |

| Vacuum Distillation | 85-95% | 80-95% | Large Scale |

Alternative Synthesis Routes

While nucleophilic substitution is the most common, other methods for the synthesis of this compound have been described.

-

Reduction Reactions: This approach involves the reduction of a corresponding thioamide or sulfoxide to yield the desired amine.

-

Direct Amination: Thiophenol can be reacted with ethylene oxide in the presence of a catalyst to directly form this compound.[1]

-

Gabriel Synthesis: This method provides a classic route to primary amines, avoiding over-alkylation. It involves the N-alkylation of potassium phthalimide with a suitable 2-(phenylthio)ethyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is critical for its use in research and drug development.

| Property | Value |

| Molecular Formula | C₈H₁₁NS |

| Molecular Weight | 153.25 g/mol [1] |

| CAS Number | 2014-75-7 |

| Appearance | Solid |

| Boiling Point | Approx. 234 °C |

| Water Solubility | 4819-8187 mg/L (estimated)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.1-7.6 | Multiplet | Phenyl-H |

| Methylene Protons | 2.8-3.1 | Triplet | -S-CH₂- |

| Methylene Protons | 2.7-2.9 | Triplet | -CH₂-NH₂ |

| Amine Protons | 1.2-1.8 | Broad Singlet | -NH₂ |

| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |

| Aromatic Carbons | 125-135 | Phenyl-C |

| Methylene Carbon | 40-45 | -CH₂-NH₂ |

| Methylene Carbon | 35-40 | -S-CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretch (primary amine)[1] |

| 3030-3080 | C-H stretch (aromatic)[1] |

| 2850-2950 | C-H stretch (methylene)[1] |

| 1600-1640 | N-H bend (primary amine)[1] |

| 1580-1600 & 1450-1500 | C=C stretch (aromatic)[1] |

| 1020-1220 | C-N stretch[1] |

| 600-700 | C-S stretch[1] |

Mass Spectrometry (MS)

| m/z | Assignment |

| 153 | Molecular ion (M⁺)[1] |

| 124 | M⁺ - NH₂[1] |

| 109 | Phenylthio cation (C₆H₅S⁺)[1] |

| 77 | Phenyl cation (C₆H₅⁺)[1] |

Visualized Workflows and Pathways

The following diagrams illustrate the primary synthesis pathway and a general experimental workflow.

Caption: SN2 synthesis of this compound.

Caption: General experimental workflow for synthesis.

References

2-(Phenylthio)ethanamine IUPAC name and synonyms

An In-depth Technical Guide to 2-(Phenylthio)ethanamine

Chemical Identity

IUPAC Name: 2-phenylsulfanylethanamine[1][2]

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NS | [1] |

| Molecular Weight | 153.25 g/mol | [1] |

| CAS Number | 2014-75-7 | [1] |

| Boiling Point | 234.13 °C to 256.67 °C | [3] |

| Melting Point | 43.52 °C | [3] |

| Density | 1.05 g/cm³ | [3] |

| Water Solubility | 4819.1 to 8187.21 mg/L | [3] |

| Appearance | Solid | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with nucleophilic substitution being a common and straightforward approach.[1]

Experimental Protocol: Nucleophilic Substitution

This method involves the reaction of thiophenol with 2-chloroethylamine hydrochloride in the presence of a base.[1] The reaction proceeds via an SN2 mechanism where the thiophenolate anion acts as a nucleophile, displacing the chloride from 2-chloroethylamine.

Materials:

-

Thiophenol

-

2-Chloroethylamine hydrochloride

-

A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)

-

Solvent (e.g., Ethanol, Chloroform)[4]

Procedure:

-

Dissolve 2-chloroethylamine hydrochloride in the chosen solvent.

-

Add the base to the solution to deprotonate the amine and generate the free base of 2-chloroethylamine.

-

Separately, prepare a solution of thiophenol and the base in the same solvent to generate the thiophenolate nucleophile.

-

Slowly add the thiophenolate solution to the 2-chloroethylamine solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

Reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve neutralization, extraction with an organic solvent, and washing to remove impurities.

-

The final product, this compound, is isolated and purified, often through crystallization or column chromatography.[4]

Chemical Reactions

This compound undergoes reactions typical of primary amines and thioethers.

-

Acid-Base Reactions: As a primary amine, it can react with acids to form the corresponding ammonium salts.[1]

-

Oxidation: The sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones using appropriate oxidizing agents.[1]

-

Nucleophilic Substitution: The phenylthio group can participate in substitution reactions.[1]

Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway for this compound via nucleophilic substitution.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 2-(Phenylthio)ethanamine in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of 2-(Phenylthio)ethanamine, a versatile building block in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's solubility characteristics and standardized methods for its determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| IUPAC Name | 2-(phenylsulfanyl)ethanamine | [1] |

| CAS Number | 2014-75-7 | [1] |

| Molecular Formula | C₈H₁₁NS | [2][3] |

| Molecular Weight | 153.25 g/mol | [1][2] |

| Appearance | Off-white to slightly yellowish solid | [2] |

| Estimated Water Solubility | 4819-8187 mg/L | [2][4] |

Solubility Profile

This compound contains both a hydrophobic phenyl ring and a hydrophilic amino group, resulting in moderate to good solubility in a range of organic solvents.[2] While specific quantitative data is not extensively available in the public domain, the following table summarizes its known qualitative solubility.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Acetone | Good |

| Dimethyl Sulfoxide (DMSO) | Good |

| Ethanol | Good |

| Methanol | Good |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

The term "Good" and "Soluble" are based on descriptive reports.[2] For precise applications, experimental determination is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development, formulation, and quality control. The following are standard methodologies that can be applied to this compound.

General Experimental Workflow

The fundamental process for determining the equilibrium solubility of a compound is outlined in the workflow below. This procedure ensures that the solution is saturated and that undissolved solids are effectively removed before analysis.

Caption: Workflow for Equilibrium Solubility Determination.

The gravimetric method is a straightforward and cost-effective technique for determining solubility by measuring the mass of the dissolved solute after solvent evaporation.[5][6]

Protocol:

-

Preparation: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to a sealable glass vial.

-

Saturation: Add an excess of this compound to the solvent, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or stirring plate. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Sampling: Allow the undissolved solid to settle. Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Evaporation: Transfer the filtered aliquot to a pre-weighed, dry evaporating dish.

-

Drying: Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Dry to a constant weight.[5][8]

-

Calculation: The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds that are soluble at low concentrations or are difficult to analyze gravimetrically.[9][10]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (typically the mobile phase) at known concentrations. Generate a calibration curve by plotting the HPLC peak area against concentration.

-

Sample Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1-4).

-

Dilution: Accurately dilute a known volume of the filtered, saturated supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system.

-

Quantification: Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Calculation: Calculate the solubility (S) in the original saturated solution by accounting for the dilution factor: S (mg/mL) = Concentration from calibration curve (mg/mL) * Dilution Factor

Typical HPLC Conditions (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[11]

-

Detection: UV spectrophotometer at a wavelength where this compound shows strong absorbance (e.g., ~254 nm).

-

Flow Rate: 1.0 mL/min

-

Temperature: Ambient or controlled column temperature.

References

- 1. This compound | 2014-75-7 [sigmaaldrich.com]

- 2. Buy this compound | 2014-75-7 [smolecule.com]

- 3. This compound hydrochloride | 2014-75-7 | FP116528 [biosynth.com]

- 4. This compound (2014-75-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. improvedpharma.com [improvedpharma.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Reactivity Profile of 2-(Phenylthio)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity profile of 2-(phenylthio)ethanamine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthetic utility and potential applications of this versatile molecule. This document details the principal reactions, including nucleophilic reactions of the primary amine, reactions involving the sulfur atom, and cyclization pathways. Spectroscopic data is provided for the characterization of this compound, and detailed experimental protocols for key transformations are outlined.

Introduction

This compound is a bifunctional organic molecule featuring a primary aliphatic amine and a phenylthio ether group.[1] This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in organic synthesis and medicinal chemistry. The nucleophilic amine allows for a wide range of derivatization reactions, while the sulfur atom can undergo oxidation to introduce new functionalities. Furthermore, the overall structure is amenable to cyclization reactions for the construction of heterocyclic scaffolds. This guide explores the key aspects of its chemical behavior, supported by experimental data and protocols to facilitate its application in research and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NS | [1] |

| Molecular Weight | 153.25 g/mol | [1] |

| Melting Point | 43.52 °C | [2] |

| Boiling Point | 234-257 °C | [2] |

| Water Solubility | 4819-8187 mg/L | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR | Aromatic protons (multiplet, δ 7.1-7.6 ppm), -CH₂-S- (triplet, δ 2.8-3.1 ppm), -CH₂-NH₂ (triplet, δ 2.7-2.9 ppm), -NH₂ (broad singlet, δ 1.2-1.8 ppm). |

| ¹³C NMR | Aromatic carbons (δ 125-135 ppm), -CH₂-S- (δ 35-40 ppm), -CH₂-NH₂ (δ 40-45 ppm). |

| Infrared (IR) | N-H stretch (3300-3500 cm⁻¹), aromatic C-H stretch (3030-3080 cm⁻¹), aliphatic C-H stretch (2850-2950 cm⁻¹), C=C aromatic stretch (1580-1600 cm⁻¹), C-N stretch (1020-1220 cm⁻¹), C-S stretch (600-700 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z 153, prominent fragments at m/z 124 ([M-NH₂]⁺), 109 ([C₆H₅S]⁺), and 77 ([C₆H₅]⁺).[2] |

| UV-Vis | Strong absorption at ~254 nm (π→π* transition of the phenyl ring). |

Chemical Reactivity Profile

The reactivity of this compound is characterized by the distinct chemistries of its primary amine and thioether functionalities.

Reactions at the Amino Group

The primary amine group is a potent nucleophile and a base, readily participating in a variety of classical amine reactions.

Direct alkylation of the primary amine can be achieved with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt.[3][4] To achieve selective mono-alkylation, a large excess of the amine is typically used.[3]

General Reaction Scheme for N-Alkylation:

C₆H₅SCH₂CH₂NH₂ + R-X → C₆H₅SCH₂CH₂NHR + C₆H₅SCH₂CH₂NR₂ + [C₆H₅SCH₂CH₂NR₃]⁺X⁻

The amine group reacts readily with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. This reaction is generally high-yielding and proceeds under mild conditions.[5] The use of a non-nucleophilic base is often employed to scavenge the acid byproduct.

General Reaction Scheme for N-Acylation:

C₆H₅SCH₂CH₂NH₂ + RCOCl → C₆H₅SCH₂CH₂NHCOR + HCl

Primary amines undergo a facile addition reaction with isothiocyanates to produce thiourea derivatives. This reaction is typically fast and efficient, often proceeding at room temperature.[6]

General Reaction Scheme for Thiourea Formation:

C₆H₅SCH₂CH₂NH₂ + R-NCS → C₆H₅SCH₂CH₂NHC(=S)NHR

Condensation of the primary amine with aldehydes or ketones yields imines, commonly known as Schiff bases. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.[7]

General Reaction Scheme for Schiff Base Formation:

C₆H₅SCH₂CH₂NH₂ + R₂C=O ⇌ C₆H₅SCH₂CH₂N=CR₂ + H₂O

Reactions at the Sulfur Atom

The thioether linkage is susceptible to oxidation, providing a convenient handle to introduce sulfoxide and sulfone functionalities, which can significantly alter the molecule's polarity and biological activity.[8]

Selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.[9][10] The use of excess oxidizing agent and/or higher temperatures leads to the formation of the corresponding sulfone.[9][11]

General Reaction Scheme for Oxidation:

C₆H₅SCH₂CH₂NH₂ --[O]--> C₆H₅S(O)CH₂CH₂NH₂ --[O]--> C₆H₅S(O)₂CH₂CH₂NH₂

Cyclization Reactions

The β-arylethylamine motif present in this compound and its derivatives makes it a suitable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[2][3][4][12] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to close the ring.[3][4] For this compound derivatives, this reaction would lead to the formation of tetrahydro-β-carboline or similar heterocyclic structures, depending on the nature of the aromatic ring.[3]

Conceptual Pictet-Spengler Reaction Workflow

References

- 1. Buy this compound | 2014-75-7 [smolecule.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 5. The Pictet-Spengler Reaction [ebrary.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 2014-75-7 [sigmaaldrich.com]

- 9. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 10. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 11. Sulfone synthesis by oxidation [organic-chemistry.org]

- 12. grokipedia.com [grokipedia.com]

Unveiling the Therapeutic Potential of 2-(Phenylthio)ethanamine in Medicinal Chemistry

For Immediate Release:

[City, State] – December 26, 2025 – 2-(Phenylthio)ethanamine, a versatile chemical scaffold, is garnering significant attention within the medicinal chemistry landscape. This in-depth technical guide explores the burgeoning potential of this compound and its derivatives, highlighting its role as a promising pharmaceutical intermediate and a candidate for the development of novel therapeutics. Emerging research points towards its involvement in crucial biological pathways, including neurotransmitter modulation, and demonstrates potential antimicrobial and anticancer properties.

Core Chemical and Physical Properties

This compound is an organic compound featuring a phenylthio group linked to an ethanamine backbone. Its unique structure contributes to a moderate degree of water solubility and reactivity, making it a valuable building block in the synthesis of more complex bioactive molecules.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NS | [1] |

| Molecular Weight | 153.25 g/mol | [1] |

| CAS Number | 2014-75-7 | [1] |

| Physical State | Solid | ChemBridge Corporation |

| Purity | 95% | ChemBridge Corporation |

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical reactions. A common and straightforward method involves the nucleophilic substitution reaction between thiophenol and 2-chloroethylamine hydrochloride under basic conditions.[1] This reaction proceeds via an SN2 mechanism where the thiophenolate anion acts as the nucleophile.

Alternatively, palladium-catalyzed C–S bond formation strategies offer an efficient route to the diaryl thioether core of 2-(phenylthio)phenyl)ethanamine derivatives. Optimized conditions using a palladium acetate/Xantphos catalytic system have been shown to achieve high yields.[2]

Potential Applications in Medicinal Chemistry

The structural motif of this compound is present in a variety of compounds with demonstrated biological activity, suggesting a broad range of potential therapeutic applications.

Neurotransmitter Modulation

The phenethylamine backbone of this compound is a well-established pharmacophore in neuroscience. Phenethylamines are known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[2] Derivatives of this compound have been investigated as high-affinity ligands for these transporters, indicating their potential for the development of treatments for neurological and psychiatric disorders.

For instance, a fluorinated derivative, 2-(2'-((dimethylamino)methyl)-4'-(3-[18F]fluoropropoxy)-phenylthio)benzenamine, has been evaluated as a potent and selective ligand for PET imaging of the serotonin transporter.[3] This highlights the potential of the this compound scaffold in designing central nervous system (CNS) active agents.

Table 1: Binding Affinity of a this compound Derivative for Monoamine Transporters

| Compound | Target | Kᵢ (nM) |

| 2-(2'-((dimethylamino)methyl)-4'-(3-fluoropropoxy)-phenylthio)benzenamine | SERT | 0.33 |

| DAT | 299 | |

| NET | 11.9 | |

| Source: Wang et al., for PET Imaging of Serotonin Transporters[3] |

dot

Caption: Proposed mechanism of neurotransmitter modulation by this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against various microbial pathogens. Specifically, a series of 2-(phenylthio) benzoylarylhydrazones were synthesized and evaluated for their antimycobacterial effects against Mycobacterium tuberculosis.

Table 2: Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives

| Compound | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) |

| 4f (5-Nitro-2-furyl analogue) | 2.92 | 7.57 |

| 4g (5-Nitro-2-thienyl analogue) | 3.11 | 2.96 |

| Source: Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives |

The results indicate that these derivatives possess significant inhibitory effects, suggesting that the 2-(phenylthio) moiety could be a valuable component in the design of new antitubercular agents.

Anticancer Potential

Preliminary evidence suggests that the hydrochloride salt of this compound may possess anticancer properties. Reports indicate its ability to inhibit tumor growth in animal models.[4] While the exact mechanism of action is yet to be fully elucidated, this finding opens a new avenue for the exploration of this compound derivatives as potential chemotherapeutic agents. Further research is required to identify the specific cancer cell lines susceptible to these compounds and to understand the underlying molecular pathways.

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

A standard experimental workflow to assess the inhibitory activity of this compound and its derivatives on monoamine transporters involves radioligand binding assays.

Materials:

-

HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

-

Radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Test compounds (this compound derivatives).

-

Assay buffer and scintillation fluid.

Procedure:

-

Cell Culture: Maintain HEK293 cells expressing the target transporter in appropriate culture conditions.

-

Binding Assay: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Washing and Lysis: After incubation, wash the membranes to remove unbound ligand and lyse the cells.

-

Scintillation Counting: Measure the radioactivity to determine the amount of bound radioligand.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the test compound concentration. The Kᵢ value can then be determined using the Cheng-Prusoff equation.

dot

Caption: Workflow for in vitro monoamine transporter inhibition assay.

Conclusion and Future Directions

This compound represents a promising scaffold in medicinal chemistry with diverse potential applications. Its derivatives have demonstrated significant activity as neurotransmitter modulators and antimicrobial agents. The preliminary anticancer data for its hydrochloride salt warrants further investigation. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships for each biological target. Elucidating the precise mechanisms of action and conducting in vivo efficacy and safety studies will be crucial steps in translating the therapeutic potential of this versatile molecule into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(2’-((Dimethylamino)methyl)-4’-(3-[18F]fluoropropoxy)-phenylthio)benzenamine for PET Imaging of Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Phenylthio)ethanamine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(phenylthio)ethanamine derivatives, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, explores their diverse pharmacological activities, and delves into their mechanisms of action, with a focus on their potential as anti-inflammatory, antimicrobial, and neuroactive agents.

Introduction to this compound Derivatives

The this compound scaffold is a versatile pharmacophore that has garnered considerable interest in drug discovery. The core structure, consisting of a phenyl ring linked to an ethanamine moiety via a sulfur atom, provides a unique combination of lipophilicity and basicity, allowing for interactions with a variety of biological targets. Modifications to the phenyl ring, the ethylamine side chain, and the nitrogen atom have led to the development of a wide range of derivatives with diverse pharmacological profiles.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Common synthetic approaches include:

-

Nucleophilic Substitution: This is a straightforward method involving the reaction of a substituted thiophenol with a suitable 2-haloethylamine derivative.

-

Reductive Amination: This method involves the reaction of a phenylthio-substituted aldehyde or ketone with an amine in the presence of a reducing agent.

-

Palladium-Catalyzed C-S Cross-Coupling: This modern synthetic method allows for the efficient formation of the phenylthioether linkage from aryl halides or triflates and a thiol.

Experimental Protocol: Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives

This protocol details the synthesis of a series of 2-(phenylthio)benzoylarylhydrazone derivatives, which have shown promising antimycobacterial activity.

Step 1: Synthesis of Methyl 2-(phenylthio)benzoate

-

To a solution of 2-(phenylthio)benzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reflux the mixture for 8-12 hours.

-

After cooling, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain methyl 2-(phenylthio)benzoate.

Step 2: Synthesis of 2-(Phenylthio)benzoic acid hydrazide

-

To a solution of methyl 2-(phenylthio)benzoate (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

-

Reflux the mixture for 12-18 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol to afford 2-(phenylthio)benzoic acid hydrazide.

Step 3: Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives

-

To a solution of 2-(phenylthio)benzoic acid hydrazide (1.0 eq) in ethanol, add the appropriate substituted aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-8 hours.

-

Cool the reaction to room temperature, and collect the precipitated product by filtration.

-

Recrystallize the crude product from ethanol to obtain the pure 2-(phenylthio)benzoylarylhydrazone derivative.

Characterization Data for a Representative Compound (4g): N'-(5-nitrothiophen-2-yl)methylene)-2-(phenylthio)benzohydrazide

-

Yield: 91%

-

Melting Point: 178-180 °C

-

IR (KBr, cm⁻¹): 3180 (N-H), 1649 (C=O), 1531, 1337 (NO₂)

-

¹H-NMR (DMSO-d₆, δ ppm): 12.25 (s, 1H, NH), 8.51 (s, 1H, N=CH), 8.07 (d, J=4.0 Hz, 1H, thiophene-H), 7.61-7.13 (m, 10H, Ar-H and thiophene-H)

-

Mass Spectrum (m/z): 383 (M⁺)

-

Elemental Analysis (C₁₈H₁₃N₃O₃S₂): Calculated: C, 56.38; H, 3.42; N, 10.96. Found: C, 56.29; H, 3.37; N, 11.12.

Pharmacological Activities and Therapeutic Potential

This compound derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity

Certain 2-phenylthio- and 4-phenylthio-N-acyl phenylamine derivatives have demonstrated significant anti-inflammatory properties.

Table 1: Anti-inflammatory Activity of 2-Phenylthio-N-acyl Phenylamine Derivatives

| Compound | Structure | In Vivo Activity (% Edema Reduction) | In Vitro Activity (PG Synthesis Inhibition) |

| XVc | 2-(propanoic acid)-N-(p-chlorobenzoyl)phenylthioaniline | 79% at 300 mg/kg p.o.[1] | Inactive |

| XIVm | Benzyl alcohol derivative | Inactive | Active |

| XIVn | Benzyl alcohol derivative | Inactive | Active |

Data from Bethegnies et al., Farmaco, 1989.[1]

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or vehicle (e.g., 1% Tween 80 in saline) orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours after carrageenan injection.

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

-

-

Positive Control: Indomethacin (10 mg/kg, p.o.).

Antimicrobial Activity

Derivatives of this compound, particularly hydrazone derivatives, have shown promising activity against Mycobacterium tuberculosis.

Table 2: Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives against M. tuberculosis H37Rv

| Compound | R | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) |

| 4f | 5-Nitro-2-furyl | 2.92 | 7.57 |

| 4g | 5-Nitro-2-thienyl | 3.11 | 2.96 |

Data from Almasirad et al., Iran J Pharm Res, 2011.

This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

-

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

Alamar Blue reagent

-

96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the 96-well plates.

-

Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Incubate the plates at 37 °C for 5-7 days.

-

Add Alamar Blue reagent to each well and re-incubate for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

Neurotransmitter Reuptake Inhibition

This compound and its analogs share structural similarities with phenethylamine, a core structure in many psychoactive compounds and neurotransmitters. This has led to the investigation of their effects on monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET). Inhibition of these transporters can lead to antidepressant and anxiolytic effects. While specific quantitative data for a broad range of this compound derivatives is an area for further research, preliminary studies suggest their potential in this area.

This in vitro assay is used to determine the binding affinity of compounds to specific neurotransmitter transporters.

-

Materials:

-

Cell membranes expressing human SERT or NET (e.g., from HEK293 cells)

-

Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific biological targets, leading to the modulation of intracellular signaling pathways.

Serotonin Receptor Signaling

Derivatives that act as serotonin reuptake inhibitors increase the concentration of serotonin in the synaptic cleft, thereby enhancing the activation of postsynaptic serotonin receptors.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Phenylthio)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Phenylthio)ethanamine (CAS No. 2014-75-7), a versatile building block in organic synthesis and a compound of interest in medicinal chemistry.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as 2-phenylsulfanylethanamine, is an organic compound featuring a phenylthio group linked to an ethanamine backbone.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NS | [1][2] |

| Molecular Weight | 153.25 g/mol | [1] |

| Appearance | Off-white to slightly yellowish solid | [1] |

| Odor | Characteristic of sulfur-containing organic compounds and primary amines | [1] |

| Melting Point | ~43.52 °C | [1] |

| Boiling Point | 234-257 °C | [1] |

| Water Solubility | 4819-8187 mg/L (estimated) | [1] |

| Solubility in Organic Solvents | Good solubility in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol. | [1] |

| Storage Temperature | Room Temperature |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1 | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |

Source: GHS classification information derived from multiple sources.

Experimental Safety Protocols

Acute Dermal Irritation/Corrosion

Objective: To determine the potential of this compound to cause skin irritation or corrosion.

Methodology (based on OECD Guideline 404):

-

Test System: Healthy, young adult albino rabbits are typically used.[3]

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A small amount (typically 0.5 g of the solid, moistened with a suitable vehicle) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[4]

-

Exposure: The exposure duration is typically 4 hours.[4]

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[4]

-

Scoring: The severity of the skin reactions is scored numerically to determine the irritation or corrosion potential.[4]

Acute Eye Irritation/Corrosion

Objective: To assess the potential of this compound to cause eye irritation or damage.

Methodology (based on OECD Guideline 405):

-

Test System: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Application: A small, measured amount of the test substance (typically 0.1 mL of liquid or a corresponding weight of solid) is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[5]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[5][6] Observations include the cornea (opacity), iris, and conjunctivae (redness, swelling, discharge).[6]

-

Scoring: The ocular reactions are scored according to a standardized system to classify the substance's irritation potential. The reversibility of the lesions is also assessed.[5][6]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test

Objective: To determine the skin corrosion potential of a chemical using an in vitro model, reducing the need for animal testing.

Methodology (based on OECD Guideline 431):

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model, such as SkinEthic™ RHE, is used.[7] This model mimics the biochemical and physiological properties of the human epidermis.

-

Application: The test chemical is applied topically to the surface of the RhE tissue.

-

Exposure: The exposure time can vary (e.g., 3 minutes, 1 hour, or 4 hours) to differentiate between corrosive and non-corrosive substances.

-

Viability Assessment: After exposure, the tissue is rinsed and incubated. Cell viability is then determined using a quantitative assay, most commonly the MTT assay, which measures mitochondrial activity.[8]

-

Classification: A substance is identified as corrosive if the cell viability falls below a certain threshold after a specified exposure time.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the appropriate PPE.[9][10] The following are minimum recommendations when handling this compound:

-

Eye/Face Protection: Wear chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11] A face shield should be worn in situations with a high risk of splashing.[12]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling amines and sulfur compounds.[9][10] Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A lab coat is required.[12] For larger quantities or when there is a significant risk of skin contact, a chemical-resistant apron or coveralls should be worn.

-

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[11][13] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

Footwear: Closed-toe shoes are mandatory in the laboratory.[9]

Storage

-

Store in a cool, dry, and well-ventilated area.[14]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all exposures.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[11] Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[11] If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

-

Minor Spills:

-

If the material is flammable, remove all sources of ignition.[11][13]

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[15]

-

Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[14][15][17]

-

Ventilate the area.

-

Major Spills:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Isolate the spill area and prevent entry.

-

Provide the emergency response team with the Safety Data Sheet and any other relevant information.

-

Chemical Reactivity and Incompatibilities

-

Acid-Base Reactions: As a primary amine, this compound is basic and will react with acids to form salts.[1]

-

Oxidation: The thioether linkage can be oxidized to form the corresponding sulfoxide or sulfone.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[11]

Synthesis Outline

Several synthetic routes to this compound have been reported. A common and straightforward method involves the nucleophilic substitution of 2-chloroethylamine with thiophenol.[1]

General Protocol for Nucleophilic Substitution:

-

Thiophenol is treated with a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol) to generate the thiophenolate anion.

-

2-Chloroethylamine hydrochloride is added to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up involves neutralization, extraction with an organic solvent, and purification, often by distillation or chromatography.

Conclusion

This compound is a valuable chemical intermediate, but it poses significant health hazards, primarily due to its corrosive and irritant properties. A thorough understanding of its properties and strict adherence to the safety precautions outlined in this guide are essential for its safe handling in a research and development setting. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use and ensure that all personnel are trained on the appropriate handling and emergency procedures.

References

- 1. Buy this compound | 2014-75-7 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ecetoc.org [ecetoc.org]

- 6. Ocular Irritation test with medical devices (EN 10993-23: 2021). - IVAMI [ivami.com]

- 7. episkin.com [episkin.com]

- 8. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 9. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. fishersci.com [fishersci.com]

- 12. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 16. tamut.edu [tamut.edu]

- 17. umanitoba.ca [umanitoba.ca]

- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]

Methodological & Application

experimental protocol for nucleophilic substitution synthesis of 2-(Phenylthio)ethanamine

Application Notes: Synthesis of 2-(Phenylthio)ethanamine via Nucleophilic Substitution

Introduction

This compound is an organic compound featuring a phenylthio group linked to an ethanamine backbone.[1] This molecule serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry due to the biological activities associated with phenethylamine and phenylthio derivatives.[1][2] The synthesis of this compound is most commonly and straightforwardly achieved through a nucleophilic substitution reaction. This document provides a detailed experimental protocol for its synthesis, targeting professionals in research and drug development.

Reaction Principle

The primary synthetic route involves the direct nucleophilic substitution reaction between thiophenol and 2-chloroethylamine hydrochloride.[1] The reaction proceeds via an SN2 mechanism. In the presence of a base, the acidic thiol proton of thiophenol is removed to generate a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon atom of 2-chloroethylamine, displacing the chloride leaving group to form the final thioether product, this compound. The use of polar aprotic solvents is recommended as they effectively solvate the reactants and enhance the nucleophilicity of the thiolate anion.[1]

Experimental Data Summary

The following table outlines the typical quantitative parameters for the synthesis of this compound. Optimization may be required to achieve maximum yield and purity.[1]

| Reactant/Parameter | Value/Condition | Notes |

| Reactants | ||

| Thiophenol | 1.0 equivalent | Acts as the nucleophile precursor. |

| 2-Chloroethylamine hydrochloride | 1.0 - 1.2 equivalents | The electrophilic substrate. |

| Base (e.g., NaOH, K₂CO₃) | 2.0 - 2.2 equivalents | Required to neutralize the HCl salt and deprotonate the thiophenol. |

| Solvent | ||

| Polar Aprotic (e.g., DMF) | ~5-10 mL per gram of thiophenol | Acetonitrile or THF are also suitable alternatives.[1] |

| Reaction Conditions | ||

| Temperature | 80 - 110 °C | Optimal temperature range for the reaction.[1] |

| Reaction Time | 4 - 8 hours | Monitor by TLC for completion. |

| Yield | ||

| Typical Yield | 70 - 90% | Yields can vary based on reaction scale and purification method. |

Detailed Experimental Protocol

Materials and Equipment:

-

Thiophenol

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloroethylamine hydrochloride (1.0 eq.) and anhydrous dimethylformamide (DMF). Stir the suspension.

-

Addition of Base: Carefully add powdered sodium hydroxide (2.1 eq.) or potassium carbonate (2.1 eq.) to the mixture.

-

Addition of Nucleophile: Add thiophenol (1.0 eq.) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring.[1] Monitor the reaction progress using TLC until the starting material (thiophenol) is consumed (typically 4-8 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques such as 1H-NMR, 13C-NMR, Mass Spectrometry, and IR spectroscopy.[3][4]

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Thiophenol has a strong, unpleasant odor and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

DMF is a skin irritant and should be handled with care.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 2-(Phenylthio)ethanamine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Phenylthio)ethanamine as a versatile pharmaceutical intermediate. This document outlines its synthesis, potential therapeutic applications, and detailed protocols for the preparation of bioactive derivatives. The information is intended to facilitate further research and development in medicinal chemistry.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its structure, featuring a flexible ethylamine chain and a phenylthio group, allows for diverse chemical modifications to explore structure-activity relationships (SAR). This intermediate has been investigated for its potential in developing treatments for a range of conditions, including neurological disorders, infectious diseases, and inflammatory conditions.[1] The presence of the sulfur atom and the primary amine group provides reactive sites for derivatization, making it a key component in the synthesis of various heterocyclic and acyclic compounds with pharmacological activity.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between thiophenol and a suitable 2-aminoethyl halide, such as 2-chloroethylamine hydrochloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thiophenol

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (2.0 eq) in a mixture of ethanol and water.

-

To this solution, add thiophenol (1.0 eq) and stir at room temperature for 30 minutes to form the sodium thiophenolate salt.

-

Add 2-chloroethylamine hydrochloride (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous solution, add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Application 1: Synthesis of Antimycobacterial Agents

Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis. One such class of compounds is 2-(phenylthio)benzoylarylhydrazones.

Experimental Protocol: Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives

This protocol is adapted from the synthesis of related hydrazone derivatives.

Materials:

-

2-(Phenylthio)benzoic acid hydrazide (can be synthesized from 2-(Phenylthio)benzoic acid)

-

Substituted aromatic aldehydes (e.g., 5-nitro-2-furaldehyde, 5-nitro-2-thiophenecarboxaldehyde)

-

Absolute ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate (10% aqueous solution)

-

Beaker

-

Magnetic stirrer

Procedure:

-

Dissolve 2-(Phenylthio)benzoic acid hydrazide (1.0 eq) in absolute ethanol in a beaker.

-